molecular formula C18H20N6O4S B2431401 4-{1,7-dimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide CAS No. 938762-77-7

4-{1,7-dimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide

Cat. No.: B2431401
CAS No.: 938762-77-7
M. Wt: 416.46
InChI Key: LIBDNQGYPQLTPT-UHFFFAOYSA-N
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Description

4-{1,7-dimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and a benzenesulfonamide group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1,7-dimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine-Imidazole Core: The initial step involves the formation of the purine-imidazole core through a cyclization reaction. This can be achieved by reacting a suitable purine precursor with an imidazole derivative under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group is introduced via an alkylation reaction, where the purine-imidazole core is treated with a propyl halide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the introduction of the benzenesulfonamide group. This is typically achieved by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1,7-dimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols); often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the sulfonamide group.

Scientific Research Applications

4-{1,7-dimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of purine metabolism.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{1,7-dimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    4-{1,7-dimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide: Unique due to its specific structure and combination of functional groups.

    Other Purine Derivatives: Compounds like caffeine and theobromine, which also contain purine rings but differ in their functional groups and biological activities.

    Imidazole Derivatives: Compounds such as histidine and metronidazole, which contain imidazole rings but have different substituents and applications.

Uniqueness

This compound is unique due to its combination of a purine-imidazole core with a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-(4,7-dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)12-5-7-13(8-6-12)29(19,27)28/h5-8,10H,4,9H2,1-3H3,(H2,19,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBDNQGYPQLTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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